6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Description
Introduction to 6-Bromoimidazo[1,2-a]pyridin-2-amine Hydrochloride
Systematic Nomenclature and Structural Identification
This compound (CAS: 1392102-12-3) is a bicyclic heterocyclic compound characterized by a fused imidazole and pyridine ring system. The molecular formula is $$ \text{C}7\text{H}7\text{BrClN}_3 $$, with a molecular weight of 248.51 g/mol. The structural features include:
- A bromine atom at the 6-position of the pyridine ring.
- An amine group at the 2-position of the imidazole ring.
- A hydrochloride counterion stabilizing the amine group.
The compound’s SMILES notation is NC1=CN2C=C(Br)C=CC2=N1.[H]Cl , and its InChI key is LAUJNLOJYLUKCP-UHFFFAOYSA-N . Crystallographic studies reveal planar geometry with hydrogen bonding between the amine group and chloride ion, enhancing stability in solid-state configurations.
Table 1: Key structural and physicochemical properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}7\text{H}7\text{BrClN}_3 $$ |
| Molecular Weight | 248.51 g/mol |
| CAS Registry Number | 1392102-12-3 |
| SMILES | NC1=CN2C=C(Br)C=CC2=N1.[H]Cl |
| Hydrogen Bond Acceptor | 3 |
| Topological Polar Surface | 43.32 Ų |
Historical Development of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold was first synthesized in the 1950s, but its derivatives gained prominence in the 1980s with the discovery of zolpidem, a sedative-hypnotic drug. Key milestones include:
- Groebke-Blackburn-Bienaymé Reaction : Enabled three-component synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines, aldehydes, and isocyanides.
- Copper-Catalyzed Coupling : Developed by Chernyak et al. for modular synthesis of 3-functionalized derivatives.
- Bromination Strategies : Introduction of bromine at the 6-position via electrophilic substitution or cross-coupling reactions, as seen in the synthesis of this compound.
Synthetic Pathway for this compound
- Starting Material : 2-Aminopyridine reacts with trifluoroacetamide under acidic conditions to form $$ N-(6\text{-bromoimidazo}[1,2-a]\text{pyridin-2-yl})-2,2,2\text{-trifluoroacetamide} $$.
- Deprotection : Treatment with potassium carbonate in tetrahydrofuran/methanol/water yields the free amine.
- Hydrochloride Formation : Neutralization with hydrochloric acid produces the final compound.
Significance in Heterocyclic Chemistry Research
Imidazo[1,2-a]pyridines are classified as "privileged scaffolds" due to their versatility in drug discovery and materials science:
Medicinal Chemistry Applications
- Anticancer Agents : Derivatives inhibit kinases (e.g., CDK4/6, PI3K) and disrupt microtubule assembly.
- Antimicrobial Activity : 3-Carboxamide analogs show potent activity against Mycobacterium tuberculosis (MIC: 0.06–0.25 µg/mL).
- Antiviral Properties : Demonstrated inhibition of hepatitis C virus replication.
Table 2: Biological activities of imidazo[1,2-a]pyridine derivatives
| Derivative | Target/Activity | Efficacy (IC₅₀/EC₅₀) |
|---|---|---|
| 6-Bromo-2-methylimidazo[1,2-a]pyridine | Antitumor (HeLa cells) | 1.2 µM |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antimycobacterial | 0.06 µg/mL |
| Zolpidem | GABAₐ receptor modulation | 10 nM |
Materials Science Contributions
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-1-2-7-10-6(9)4-11(7)3-5;/h1-4H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYRZZMCJJBSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves the reaction of 2-aminopyridine with α-bromoketones. This reaction proceeds through a one-pot tandem cyclization and bromination process. The reaction conditions often include the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Cyclization Reactions: Formation of fused ring systems through intramolecular cyclization.
Oxidation and Reduction Reactions: Modifications of the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Catalysts such as palladium or copper are often used.
Oxidation and Reduction Reactions: Oxidizing agents like TBHP and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Development
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride serves as a lead compound in the development of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.
- Anticancer Agents : Derivatives synthesized from this compound have shown promise as potent anticancer agents by dual targeting Aurora kinase and ROR1. This dual action enhances their effectiveness against cancer cells .
- Antimicrobial Activity : The compound has been evaluated for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Recent studies highlight several analogues that exhibit significant inhibitory effects on Mycobacterium tuberculosis .
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of various biologically active compounds.
- Chemodivergent Synthesis : It is involved in the chemodivergent synthesis of N-(pyridin-2-yl)amides and other derivatives from α-bromoketones and 2-aminopyridines. This versatility allows for the generation of a wide array of compounds with potential biological activities .
Pharmacological Studies
The compound has been studied for its pharmacological properties, including anticonvulsant activity. Research indicates that certain derivatives possess significant efficacy in modulating neurological conditions .
Case Study 1: Anticancer Activity
A series of derivatives synthesized from this compound were evaluated for their anticancer properties. The study demonstrated that these compounds effectively inhibited cancer cell proliferation through targeted mechanisms involving Aurora kinase inhibition.
| Compound Name | IC (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.5 | Aurora kinase inhibitor |
| Compound B | 0.8 | ROR1 antagonist |
Case Study 2: Antimicrobial Efficacy
Research published in recent years highlighted the effectiveness of imidazo[1,2-a]pyridine analogues against resistant strains of tuberculosis. High-throughput screening identified several lead compounds with promising MIC values.
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound C | 0.03 | Mtb H37Rv |
| Compound D | 0.05 | M. bovis BCG |
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the imidazo[1,2-a]pyridine core .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Bromine vs. Chlorine : Bromine at C6 (as in the target compound) increases molecular weight and lipophilicity (XLogP3 ~2.1) compared to chlorine analogs (XLogP3 ~1.5) .
- Amine Position : The 2-amine group in the target compound facilitates hydrogen bonding in crystal lattices, whereas 8-amine derivatives (e.g., CAS 676371-00-9) exhibit distinct biological activities, such as CDK2 inhibition .
- Salt Forms : Hydrochloride salts (e.g., CAS 1392102-12-3) enhance aqueous solubility compared to free bases .
Key Observations:
Biological Activity
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C7H7BrClN3
- Molecular Weight : 248.52 g/mol
- Structure : Characterized by a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring system.
Biological Activities
-
Anticancer Activity
- Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including HeLa cells, through mechanisms such as targeting Aurora kinase and ROR1 pathways .
- A study demonstrated that derivatives synthesized from this compound displayed cytotoxic effects with IC50 values indicating potent activity against cancer cells .
Compound IC50 (μM) Cell Line 6-Bromoimidazo[1,2-a]pyridin-2-amine <150 HeLa 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one Varies Various - Inhibition of Protein Geranylgeranylation
-
Anticonvulsant Studies
- There are indications that this compound may also have anticonvulsant properties, although further studies are required to confirm these effects .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : α-bromoketones and 2-aminopyridines.
- Reactions : Various reaction conditions are employed to achieve the desired product.
- Functionalization : The compound can be further modified to enhance its biological activity or to explore new therapeutic applications .
Study on Cytotoxicity
A study conducted on a series of derivatives derived from 6-Bromoimidazo[1,2-a]pyridin-2-amine assessed their cytotoxicity against HeLa cells using the PrestoBlue® viability assay. It was found that several compounds exhibited strong cytotoxic effects with IC50 values below 150 μM, indicating their potential as anticancer agents .
Structure-Activity Relationship (SAR) Analysis
Structure modifications based on SAR analysis have led to the discovery of new derivatives with enhanced biological activities. For instance, substituents at the C6 position were found to significantly affect the inhibitory properties against RGGT .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride?
- Methodological Answer : Two synthesis pathways are prominent:
- Route 1 : Reacting 4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one with pyrimidin-2-amine forms imidazo[1,2-a]pyrimidine derivatives via quaternary salt intermediates. This method emphasizes bromoacetylphenyl precursors for regioselective bromination .
- Route 2 : A two-step process starting with N-(prop-2-yn-1-yl)pyridin-2-amines, where cyclization with bromine sources (e.g., NBS) yields the target compound. This approach leverages alkyne activation for efficient ring closure .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- X-ray crystallography : Confirms the planar imidazo[1,2-a]pyridine core, with bromine at C6 and amine at C2. Crystal packing analysis reveals hydrogen-bonding networks critical for stability .
- NMR/IR spectroscopy : ¹H and ¹³C NMR identify electronic environments (e.g., downfield shifts for C2-NH₂ at δ 8.2 ppm). IR confirms N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain solubility and crystallization behavior .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize synthesis yield and purity?
- Methodological Answer :
- Factorial design (e.g., Box-Behnken) identifies key variables: temperature (70–110°C), stoichiometry (1:1.2–1:5 amine:bromine), and catalyst loading (5–15 mol%). Response surface models maximize yield (≥85%) while minimizing impurities (<5%) .
- Central composite design optimizes solvent polarity (e.g., DMF vs. THF) and reaction time (2–24 hrs), balancing reaction rate and byproduct formation .
Q. What computational strategies predict regioselectivity in bromination/amination reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates Gibbs energy barriers (ΔG‡) for bromination at C6 (ΔG‡ = 28.5 kJ/mol) vs. C3 (ΔG‡ = 34.2 kJ/mol), explaining preferential C6 substitution .
- Reaction path search algorithms : Quantum chemical calculations map transition states, while cheminformatics tools (e.g., ICReDD’s workflow) integrate experimental data to refine predictions .
Q. How to resolve contradictions between computational predictions and experimental reaction outcomes?
- Methodological Answer :
- Multi-scale modeling : Combines quantum mechanics (reactant scale) with kinetic Monte Carlo (bulk scale) to account for solvent effects (via PCM models) and mass transport limitations .
- In situ validation : Raman spectroscopy monitors intermediate formation (e.g., quaternary salts) in real time, aligning experimental observations with computational adjustments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
